molecular formula C26H30FN5O4S B12367931 N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide

N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide

Cat. No.: B12367931
M. Wt: 527.6 g/mol
InChI Key: DFPIFDHNNWOIDD-UHFFFAOYSA-N
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Description

N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which often imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the spirocyclic core, introduction of the fluoro and methyl groups, and subsequent functionalization with the pyridine and methanesulfonamide moieties. Common reagents and conditions might include:

    Cyclization reactions: to form the spirocyclic core.

    Fluorination and methylation: steps using reagents like fluorine gas or methyl iodide.

    Coupling reactions: to attach the pyridine and methanesulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spirocyclic molecules or those with similar functional groups, such as:

    Spiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline] derivatives: .

    Fluorinated pyridines: .

    Methanesulfonamide-containing compounds: .

Uniqueness

The uniqueness of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide lies in its specific combination of functional groups and spirocyclic structure, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C26H30FN5O4S

Molecular Weight

527.6 g/mol

IUPAC Name

N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3

InChI Key

DFPIFDHNNWOIDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOC1=C(C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)C45CCC5)C)F)NS(=O)(=O)C

Origin of Product

United States

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